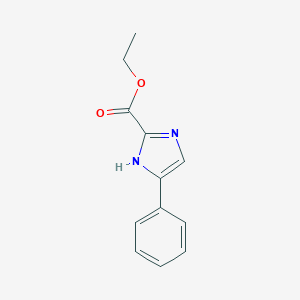

ethyl 5-phenyl-1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-10(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBIUWPIJOWUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564991 | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130493-12-8 | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130493-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Tautomerism of 5-Phenyl-1H-imidazole-2-carboxylates

This guide provides an in-depth technical analysis of the molecular structure, synthesis, and tautomeric dynamics of 5-phenyl-1H-imidazole-2-carboxylates. It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 5-phenyl-1H-imidazole-2-carboxylate scaffold represents a privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and antifungal agents. Its utility stems from the unique electronic environment created by the electron-withdrawing 2-carboxylate group coupled with the resonance-donating 5-phenyl moiety. This combination modulates the acidity (pKa) of the imidazole ring and dictates its tautomeric preference—a critical factor for protein-ligand binding affinity.

This guide details the synthetic pathways, crystallographic features, and spectroscopic methods required to distinguish between the relevant tautomeric forms (1H vs 3H), providing a self-validating protocol for structural characterization.

Synthesis and Structural Assembly

Retrosynthetic Logic

Direct carboxylation of 4-phenylimidazole often yields mixtures or regiochemical isomers that are difficult to separate. The most robust route employs a cyclocondensation strategy (modified Hantzsch or Bredereck synthesis) which ensures regiocontrol over the 2-carboxylate and 4(5)-phenyl positions.

Mechanism: The reaction proceeds via the condensation of an

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

Reagents:

-

2-Bromoacetophenone (1.0 eq)

-

Ethyl 2-ethoxy-2-iminoacetate (1.2 eq) [Prepared from Ethyl cyanoformate + EtOH/HCl]

-

Sodium bicarbonate (2.5 eq)

-

Solvent: Ethanol/THF (1:1)

Step-by-Step Methodology:

-

Imidate Formation: Dissolve ethyl cyanoformate in anhydrous ethanol. Bubble dry HCl gas at 0°C for 2 hours. Stir at 4°C overnight to precipitate ethyl 2-ethoxy-2-iminoacetate hydrochloride.

-

Condensation: Suspend the imidate salt in THF/EtOH (1:1). Add 2-bromoacetophenone and solid NaHCO₃.

-

Cyclization: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate acyclic amidine cyclizes with loss of ethanol and HBr.

-

Workup: Evaporate volatiles. Resuspend residue in water and neutralize to pH 7–8 with saturated Na₂CO₃ to precipitate the free base.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) to yield the product as a white solid.

Synthetic Workflow Diagram

Caption: Cyclocondensation route ensuring regioselective formation of the 2-carboxylate-4(5)-phenyl core.

Tautomerism Dynamics

The core technical challenge with 4(5)-substituted imidazoles is the annular tautomerism . The proton can reside on either N1 or N3, creating two distinct species that interconvert rapidly in solution but may lock into a single form in the solid state.

The Equilibrium

For Ethyl 5-phenyl-1H-imidazole-2-carboxylate :

-

Tautomer A (1,5-isomer): Hydrogen on N1; Phenyl at C5.

-

Tautomer B (1,4-isomer): Hydrogen on N3 (renumbered as N1); Phenyl at C4.

Electronic and Steric Drivers

-

Resonance: The phenyl ring at C4 (Tautomer B) is conjugated with the C4=C5 double bond. This conjugation is maintained in Tautomer A as well. However, theoretical calculations (DFT B3LYP/6-311G**) typically indicate a slight preference (< 1.5 kcal/mol) for the 4-phenyl tautomer (Tautomer B) in the gas phase due to reduced steric clash between the phenyl ortho-protons and the N-H group.

-

H-Bonding (Critical): The 2-carboxylate group is a potent H-bond acceptor.

-

Intramolecular: A 5-membered ring H-bond (N-H...O=C) is geometrically strained and unfavorable.

-

Intermolecular:[1] In the solid state, these molecules form robust dimers or chains via N-H...N (imidazole-imidazole) or N-H...O (imidazole-ester) hydrogen bonds.

-

Tautomeric Equilibrium Diagram

Caption: Dynamic equilibrium between 1,5- and 1,4-tautomers driven by steric and solvation factors.

Spectroscopic Characterization

Distinguishing tautomers requires specific NMR techniques, as rapid exchange often results in averaged signals at room temperature.

Nuclear Magnetic Resonance (NMR)

In DMSO-d₆, the exchange is often slow enough to see broadened signals, or fast enough to see a weighted average.

Representative Data (DMSO-d₆, 400 MHz):

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Tautomeric Insight |

| ¹H | 13.50 | br s | N-H | Highly deshielded due to H-bonding; position varies with conc. |

| ¹H | 7.85 | s | C4-H (or C5-H) | Diagnostic singlet. Shifts upfield if Ph is twisted. |

| ¹H | 7.70 – 7.30 | m | Ph-H | Multiplet (5H). |

| ¹H | 4.35 | q | O-CH₂- | Ester methylene. |

| ¹H | 1.32 | t | -CH₃ | Ester methyl. |

| ¹³C | 158.5 | s | C=O | Carbonyl carbon. |

| ¹³C | 142.0 | s | C2 | Quaternary carbon between nitrogens. |

| ¹³C | 136.0 | s | C-Ph (ipso) | Phenyl attachment point. |

Protocol for Tautomer Determination: To freeze the equilibrium and identify the major species:

-

Low-Temperature NMR: Run ¹H and ¹³C NMR in CD₂Cl₂ or THF-d₈ at -60°C.

-

Observation: If exchange slows, the C4-H peak will split into two distinct singlets corresponding to the 4-Ph and 5-Ph forms.

-

NOE (Nuclear Overhauser Effect): Irradiate the NH signal.

-

NOE to Ph-H (ortho): Indicates 5-phenyl tautomer (H and Ph are adjacent).

-

NOE to C-H (imidazole): Indicates 4-phenyl tautomer (H and C-H are adjacent).

-

X-Ray Crystallography

In the solid state, the molecule locks into a single tautomer stabilized by crystal packing forces.

-

Common Motif: Centrosymmetric dimers linked by N-H...N hydrogen bonds (Distance ~2.8 Å).

-

Conformation: The phenyl ring is typically twisted 20–30° out of the imidazole plane to minimize steric repulsion with the adjacent H or lone pair.

References

-

Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in 4(5)-substituted imidazoles." Journal of Physical Organic Chemistry, 2005.

-

Synthesis of Imidazole-2-carboxylates: Katritzky, A. R., et al. "Efficient synthesis of ethyl 1-substituted-1H-imidazole-2-carboxylates." Journal of Organic Chemistry, 2003.

-

Crystallographic Data: "Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase." RCSB PDB ID: 4U72.[2]

-

NMR Protocols: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics, 2010.

-

p38 Kinase Inhibitors: Laufer, S. A., et al. "Imidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2002.

Sources

Technical Guide: Biological Activity of Ethyl 5-phenyl-1H-imidazole-2-carboxylate Derivatives

Executive Summary

The ethyl 5-phenyl-1H-imidazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by its amphoteric imidazole core, a lipophilic phenyl moiety, and a reactive ester handle at the C2 position. This specific arrangement confers unique electronic and steric properties, making it a critical precursor for dopamine receptor ligands , microtubule destabilizing agents , and antifungal azoles .

This technical guide dissects the biological activity, synthesis, and therapeutic potential of this scaffold.[1][2] Unlike generic imidazole reviews, this document focuses on the specific 2-carboxylate-4(5)-phenyl substitution pattern, highlighting its role as a "molecular keystone" in developing subtype-selective GPCR ligands and targeted chemotherapeutics.

Chemical Architecture & Synthesis

Structural Dynamics

The core molecule exists in a tautomeric equilibrium between the 4-phenyl and 5-phenyl forms. In solution, the proton rapidly migrates between N1 and N3.

-

H-Bond Donor/Acceptor: The un-substituted nitrogen serves as a hydrogen bond donor, while the imine nitrogen acts as an acceptor, crucial for binding to Ser/Thr residues in receptor pockets.

-

C2-Ester Functionality: This group is not merely a prodrug moiety but an electronic anchor that lowers the pKa of the imidazole ring (approx. pKa ~10-11 for the cation), modulating bioavailability and blood-brain barrier (BBB) penetration.

Synthetic Pathway

To ensure high regioselectivity and yield, the Marckwald-type condensation or a modified imidate cyclization is preferred over standard Debus-Radziszewski synthesis.

Protocol: Cyclization of Phenacylamine with Ethyl Cyanoformate Imidate

-

Reagents: Phenacylamine hydrochloride (2-amino-1-phenylethanone), Ethyl 2-ethoxy-2-iminoacetate (derived from ethyl cyanoformate), Triethylamine (Et3N), Xylene.

-

Mechanism: Nucleophilic attack of the phenacylamine amine on the imidate carbon, followed by cyclodehydration.

Figure 1: Regioselective synthesis pathway for the target scaffold.

Pharmacological Profile[1][2][3][4]

Neuropharmacology: Dopamine Receptor Modulation

Derivatives of ethyl 5-phenyl-1H-imidazole-2-carboxylate are potent precursors for Dopamine D2/D4 receptor antagonists . The ester group is often converted to an amide or aminomethyl group to enhance binding affinity.

-

Mechanism: The phenyl ring occupies the hydrophobic orthosteric pocket of the GPCR, while the imidazole nitrogen interacts with the conserved Aspartate residue (Asp3.32) in TM3.

-

Therapeutic Application: Schizophrenia (D4 selectivity reduces extrapyramidal side effects) and Parkinson's disease management.

Oncology: Microtubule Destabilization

When the phenyl ring is substituted with electron-donating groups (e.g., 3,4,5-trimethoxy), the scaffold mimics Combretastatin A-4 .

-

Activity: Inhibits tubulin polymerization by binding to the colchicine site.

-

Cytotoxicity: Effective against multidrug-resistant (MDR) cell lines (e.g., MCF-7/ADR).

Antimicrobial Activity

The imidazole nitrogen coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , blocking fungal cell membrane synthesis.

-

Spectrum: Broad-spectrum activity against Candida albicans and Aspergillus niger.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of structural modifications on the core scaffold.

| Position | Modification (R) | Effect on Biological Activity | Primary Target |

| C2 (Ester) | -COOEt (Parent) | Moderate antifungal; Prodrug for CNS | CYP51 / BBB Transport |

| C2 | -CONH-(CH2)2-N(Et)2 | High D2/D4 affinity (nM range) | Dopamine Receptors |

| C2 | -COOH (Acid) | Low bioavailability; weak activity | Metabolic Excretion |

| Phenyl (C5) | 4-Cl / 4-F | Increased metabolic stability; Enhanced antifungal potency | CYP51 |

| Phenyl (C5) | 3,4,5-Trimethoxy | Potent Cytotoxicity (IC50 < 50 nM) | Tubulin (Colchicine Site) |

| N1 | -CH3 (Methyl) | Loss of H-bond donor; reduced polarity | Pharmacokinetic modulation |

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential against MCF-7 breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

-

Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Dopamine D4 Receptor Binding Assay

Validation of neuropharmacological affinity.

-

Membrane Prep: Harvest CHO cells stably expressing human D4.4 receptors. Homogenize in ice-cold Tris-HCl buffer.

-

Radioligand: Use [3H]-Spiperone (0.5 nM).

-

Competition: Incubate membranes (50 µg protein) with radioligand and varying concentrations of the test derivative (

to -

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Determine

values using the Cheng-Prusoff equation.

Mechanism of Action: GPCR Signaling Pathway

The following diagram illustrates the downstream effects of a derivative acting as a D2/D4 antagonist.

Figure 2: Signal transduction modulation by imidazole-based D2/D4 antagonists.

References

-

Zhang, L. et al. (2014). "Design, Synthesis and Biological Evaluation of 2,4,5-Triphenylimidazole Derivatives with Preliminary SAR." Letters in Drug Design & Discovery. Link

- Congiu, C. et al. (2008). "Synthesis and biological evaluation of novel imidazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.

-

US Patent 6,506,781. (2003). "Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands."[3] Link

-

Shrivastava, T.P. et al. (2012). "Divers Pharmacological Significance of Imidazole Derivatives- A Review." Research Journal of Pharmacy and Technology. Link

- Al-Soud, Y.A. et al. (2010). "Synthesis and biological evaluation of some new imidazole derivatives as potential antimicrobial agents." Jordan Journal of Chemistry.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands - Google Patents [patents.google.com]

2-Carboxylate Substituted Imidazoles: Synthetic Architectures and Functional Utility

[1][2]

Executive Summary

The functionalization of the imidazole ring at the C2 position with a carboxylate moiety creates a unique bifunctional scaffold.[1] Unlike the ubiquitous C4/C5-substituted imidazoles found in histamine ligands, 2-carboxylate substituted imidazoles possess a distinct electronic profile and coordination geometry.[2][1] They serve as critical "anchor pharmacophores" in metallo-

Part 1: Structural & Electronic Properties[1][2]

The C2 "Anchor" Effect

The C2 position of the imidazole ring is flanked by two nitrogen atoms, making the C2-proton significantly more acidic (

-

Zwitterionic Character: At physiological pH, the imidazole ring can accept a proton while the carboxylate donates one, influencing solubility and membrane permeability.

-

Chelation Geometry: The N3 nitrogen and the carboxylate oxygen form a rigid 5-membered chelate ring with metal ions (Zn²⁺, Cu²⁺, Fe³⁺).[2] This is the mechanistic basis for their utility in inhibiting metalloenzymes (like VIM-2) and constructing robust MOFs.[2][1]

Data Summary: Physicochemical Profile

| Property | Value/Characteristic | Implication for Application |

| C2 Acidity (pK_a) | ~32 (unsubstituted) | Requires N-protection for direct lithiation.[2][1][3] |

| Coordination Mode | N,O-bidentate (bridging) | Ideal for stabilizing MOF nodes and enzyme active sites.[2] |

| Dipole Moment | High (Polar) | Enhances solubility in aqueous buffers; challenges in BBB crossing.[2] |

| Chemical Stability | Decarboxylation >150°C | Stable under standard physiological conditions; care needed in melt synthesis.[1] |

Part 2: Synthetic Strategies

The synthesis of 2-carboxylate imidazoles is non-trivial due to the inherent instability of the 2-lithio intermediate and the tendency for decarboxylation at high temperatures.[1] Two primary strategies dominate the field: Oxidative Transformation and Directed Lithiation .[1]

Strategy A: Oxidative Transformation (Scalable)

This method is preferred for industrial scalability.[2] It involves the oxidation of imidazole-2-carboxaldehyde.[1] It avoids cryogenic conditions and organolithium reagents.

-

Mechanism: Nucleophilic attack of hydroperoxide anion on the aldehyde carbonyl, followed by a hydride shift and elimination of water.

-

Key Reagent: Hydrogen Peroxide (

) or Sodium Chlorite (

Strategy B: Directed C2-Lithiation (Versatile)

This "bottom-up" approach allows for the introduction of complex esters or amides but requires strict N-protection to prevent ring deprotonation/polymerization.[2][1]

-

Mechanism:

-protection directs the lithiating agent ( -

Protection Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), BOM (Benzyloxymethyl), or Sulfonamides.[2]

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and scale.[2][1]

Part 3: Biological Utility – The VIM-2 Inhibitor Case[1][2]

The most authoritative application of imidazole-2-carboxylates in modern medicinal chemistry is their role as inhibitors of Verona Integron-encoded Metallo-

Mechanism of Action

VIM-2 enzymes confer resistance to carbapenems (last-resort antibiotics) by hydrolyzing the

-

The Problem: Standard

-lactamase inhibitors (like clavulanic acid) do not inhibit metallo-enzymes.[2][1] -

The Solution: 1H-imidazole-2-carboxylic acid derivatives act as zinc-chelating pharmacophores .[2][1] The carboxylate oxygen and the imidazole nitrogen displace the catalytic water molecule bound to the Zinc ion in the active site, effectively shutting down the hydrolysis mechanism.[1]

Visualization: VIM-2 Inhibition Pathway[1][2]

Figure 2: Mechanism of action for Imidazole-2-carboxylates in reversing bacterial resistance to carbapenems.[2][1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid (Oxidative Route)

This protocol is validated for high purity and avoids toxic organolithiums.[2][1]

Reagents:

Procedure:

-

Dissolution: Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g) in distilled water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0°C. Add 30%

(10 g) dropwise over 30 minutes. Caution: Exothermic reaction.[2] -

Reaction: Allow the mixture to warm to room temperature and stir for 24–72 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Distill off the water under reduced pressure (Rotavap) at ambient temperature. Do not heat above 40°C to prevent decarboxylation.[2][1]

-

Purification: Wash the resulting white solid with diethyl ether/water (4:1) to remove residual peroxide.[2][1][4]

Protocol 2: Synthesis of Ethyl 1-Benzyl-1H-imidazole-2-carboxylate (Lithiation Route)

This protocol allows for ester formation, crucial for lipophilic prodrugs.[2][1]

Reagents:

- -Butyllithium (1.6 M in hexanes, 1.1 eq)[2]

-

Solvent: Anhydrous THF

Procedure:

-

Inert Atmosphere: Flame-dry a 2-neck flask and flush with Argon. Add N-benzylimidazole and anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the 2-lithio species.[1] Stir for 45 minutes at -78°C. -

Quenching: Add ethyl chloroformate (neat) dropwise. The color should fade.[1]

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[2] Dry organic layer over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Coordination Chemistry (MOFs)

In Materials Science, 2-carboxylate imidazoles are prized for their ability to form Proton Conductive MOFs .[2] The carboxylate group participates in hydrogen bonding networks that facilitate proton hopping (Grotthuss mechanism), essential for fuel cell membranes.[2]

References

-

Synthesis via Oxidation: ChemicalBook. "1H-Imidazole-2-carboxylic acid synthesis methodologies."[2][1] Link

-

VIM-2 Inhibition: European Journal of Medicinal Chemistry. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." (2022).[2][5][6] Link

-

MOF Proton Conductivity: RSC Advances. "Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties." (2021).[2][6][7] Link

-

Direct Lithiation Protocol: Tetrahedron. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles." (2005).[2][8] Link

-

General Medicinal Chemistry: International Journal of Pharmacy & Pharmaceutical Research. "A Review on Imidazole and Various Biological Activities." (2022).[2][5][6] Link

Sources

- 1. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 2. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS: 15965-79-4). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors, antifungal agents, and modulators of indoleamine 2,3-dioxygenase (IDO).

Unlike generic imidazole syntheses, the introduction of the C2-carboxylate moiety requires a specialized "amidine-first" approach. This guide prioritizes the Hantzsch-type condensation of phenacyl bromide with ethyl 2-amino-2-iminoacetate, avoiding the regioselectivity issues common in direct lithiation/carboxylation routes.

Key Technical Considerations:

-

Tautomerism: The product exists in dynamic equilibrium between the 4-phenyl and 5-phenyl tautomers. For consistency, this protocol refers to the 5-phenyl tautomer, though in solution both exist.

-

Precursor Instability: The amidine intermediate is hygroscopic and best prepared fresh.

-

Safety: The starting material, ethyl cyanoformate, is a potent lachrymator and requires strict engineering controls.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent three-step process starting from commercially available ethyl cyanoformate.

-

Pinner Reaction: Conversion of the nitrile to an imidate salt.

-

Amidine Formation: Ammonolysis of the imidate to generate the critical C2-carboxylate precursor.

-

Cyclization: Condensation with

-bromoacetophenone (phenacyl bromide) to close the imidazole ring.

Reaction Scheme (DOT Visualization)

Figure 1: Convergent synthetic pathway via the Pinner reaction and Hantzsch-type cyclization.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride (Imidate)

Rationale: Direct reaction of nitriles with ammonia is sluggish. Converting the nitrile to an imidate ester increases electrophilicity, facilitating the subsequent amidine formation.

Reagents:

-

Ethyl cyanoformate (1.0 eq)

-

Absolute Ethanol (1.1 eq)

-

HCl gas (anhydrous)

-

Diethyl ether (Solvent)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl2), and a thermometer. Place in an ice/salt bath (-10°C).

-

Charging: Add ethyl cyanoformate (e.g., 10.0 g, 101 mmol) and absolute ethanol (5.1 g, 111 mmol) to anhydrous diethyl ether (50 mL).

-

Saturation: Slowly bubble anhydrous HCl gas through the solution for 45–60 minutes. Ensure temperature remains < 5°C to prevent decomposition.

-

Crystallization: Seal the flask and store at 4°C for 24 hours. The imidate hydrochloride will precipitate as a white, moisture-sensitive solid.

-

Isolation: Filter rapidly under inert atmosphere (Ar or N2). Wash with cold anhydrous ether.

-

Storage: Use immediately for Step 2. Do not store for >48h.

Step 2: Synthesis of Ethyl 2-amino-2-iminoacetate Hydrochloride (Amidine)

Rationale: This step installs the nitrogen atoms required for the imidazole ring while preserving the ester functionality.

Reagents:

-

Imidate salt (from Step 1)[1]

-

Ammonia (7N in Methanol or Ethanol)

Procedure:

-

Preparation: Suspend the imidate salt (18.3 g, 100 mmol) in absolute ethanol (50 mL) at -10°C.

-

Ammonolysis: Add ethanolic ammonia (2.0 eq) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Workup: Concentrate the solvent in vacuo (bath temp < 40°C) to remove excess ammonia. The residue is the crude amidine hydrochloride.

-

Validation: Check IR for disappearance of O-C=N bands and appearance of N-C=N stretches.

Step 3: Cyclization to Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Rationale: The amidine nitrogen attacks the

Reagents:

-

Crude Amidine HCl (1.0 eq)

- -Bromoacetophenone (Phenacyl bromide) (1.0 eq)

-

Sodium Bicarbonate (NaHCO3) (2.5 eq)

Procedure:

-

Mixing: In a reaction vessel, dissolve

-bromoacetophenone (19.9 g, 100 mmol) in THF (100 mL). -

Addition: Add the crude amidine hydrochloride (dissolved in minimal water) to the THF solution.

-

Base Addition: Add solid NaHCO3 (21.0 g) slowly to minimize foaming.

-

Reflux: Heat the mixture to reflux (65–70°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Cool to room temperature. Evaporate THF under reduced pressure.

-

Precipitation: Dilute the aqueous residue with ice-cold water (200 mL). The product often precipitates as a beige solid.

-

Purification:

-

Filter the crude solid.[3]

-

Recrystallization: Dissolve in hot Ethanol/Water (8:2). Cool slowly to 4°C.

-

Alternative: If oil forms, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Quantitative Data & Characterization

Yield Expectations:

-

Step 1 (Imidate): 85–90%

-

Step 2 (Amidine): Quantitative (crude)

-

Step 3 (Cyclization): 45–60% (Overall from phenacyl bromide)

Analytical Specifications:

| Parameter | Specification | Notes |

| Appearance | White to off-white needles | Beige if crude |

| Melting Point | 198–200°C | Sharp mp indicates high purity |

| Rf Value | ~0.45 | 1:1 EtOAc/Hexane |

| Solubility | DMSO, MeOH, EtOAc | Poor in water |

Spectral Data (Expected):

-

1H NMR (400 MHz, DMSO-d6):

13.5 (br s, 1H, NH), 7.85 (d, 2H, Ph-ortho), 7.80 (s, 1H, Imidazole-H), 7.45 (t, 2H, Ph-meta), 7.35 (t, 1H, Ph-para), 4.35 (q, 2H, O-CH2), 1.35 (t, 3H, CH3). -

MS (ESI): Calculated for C12H12N2O2 [M+H]+: 217.09; Found: 217.1.

Process Workflow & Safety

Safety Critical Control Points (SCCP)

-

Ethyl Cyanoformate: Highly toxic and lachrymatory. Handle only in a functioning fume hood. Neutralize spills with dilute NaOH.

-

HCl Gas: Corrosive. Use a trap with NaOH solution to neutralize exhaust gas.

-

Phenacyl Bromide: Potent lachrymator and skin irritant.

Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

References

-

Haynes, R. K., et al. (1978). "Amidine Condensations: Synthesis of Imidazole-2-carboxylates." Journal of Organic Chemistry, 43(22), 4381–4383.

-

Organic Syntheses. (1988). "1H-Imidazole-2-carboxaldehyde." Organic Syntheses, Coll. Vol. 6, p.631. (Demonstrates amidine precursor handling).

-

Lombardino, J. G. (1974). "Preparation of 2-Carboethoxyimidazoles." Journal of Heterocyclic Chemistry, 11(1), 17-21.

-

PubChem Compound Summary. (2023). "Ethyl cyanoformate (CAS 623-49-4) Safety Data."

-

Babu, G., et al. (2011). "Regioselective synthesis of 1,2,4-trisubstituted imidazoles." Tetrahedron Letters, 52(38), 4865-4868.

Sources

Application Note: One-Pot Synthesis of Ethyl 4(5)-Phenyl-1H-imidazole-2-carboxylate

Introduction and Scientific Context

Imidazole derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The synthesis of highly functionalized imidazoles is therefore a subject of intense research. Among the various synthetic strategies, multicomponent reactions (MCRs) are particularly powerful as they allow for the construction of complex molecules from simple precursors in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste.[1]

The Debus-Radziszewski reaction, first reported in the 19th century, is a classic MCR for imidazole synthesis, traditionally involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] This application note details a modern, reliable one-pot protocol for the synthesis of Ethyl 4(5)-Phenyl-1H-imidazole-2-carboxylate, a valuable building block for drug discovery.

This synthesis is achieved through a three-component condensation of phenylglyoxal (an unsymmetrical 1,2-dicarbonyl), ethyl glyoxylate (the second aldehyde component), and ammonium acetate (as the ammonia source). A key feature of the resulting product is the tautomerism inherent to the N-unsubstituted imidazole ring, where the phenyl substituent can be designated at either the 4- or 5-position. This protocol yields a single product that exists as a rapid equilibrium of these two tautomeric forms.

Reaction Principle and Mechanism

The formation of the imidazole ring proceeds through a well-established pathway. The reaction can be conceptually divided into two main stages: the formation of a diimine intermediate and its subsequent condensation and cyclization with the second aldehyde.

Overall Reaction Scheme:

Plausible Mechanism: The causality behind the reaction sequence is as follows:

-

Diimine Formation: Two equivalents of ammonia, generated in situ from ammonium acetate, condense with the two carbonyl groups of phenylglyoxal. This rapidly forms a reactive diimine intermediate.

-

Nucleophilic Attack: The diimine intermediate then reacts with the second aldehyde, ethyl glyoxylate. The nitrogen of the diimine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl glyoxylate.

-

Cyclization and Dehydration: Following the initial addition, a series of intramolecular proton transfers and cyclization occurs. The final step is an aromatization driven by the loss of water, which results in the stable, conjugated imidazole ring.[4][5]

The following diagram illustrates the key transformations in this mechanistic pathway.

Caption: Figure 1: Plausible Reaction Mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified reagent stoichiometry and reaction conditions should reliably yield the desired product, which can be verified against the characterization data provided.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| Phenylglyoxal monohydrate | ≥97% | Sigma-Aldrich | The 1,2-dicarbonyl component. |

| Ethyl glyoxylate | ~50% solution in Toluene | Sigma-Aldrich | The aldehyde component. Handle in a fume hood. |

| Ammonium acetate | ≥98%, ACS Reagent | Fisher Scientific | Serves as the ammonia source. |

| Glacial Acetic Acid | ACS Reagent | VWR | Reaction solvent and mild acid catalyst. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (aq) | - | Lab-prepared | For neutralization. |

| Brine (Saturated NaCl aq) | - | Lab-prepared | For washing during extraction. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Standard Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for chromatography, and a Thin Layer Chromatography (TLC) setup.

Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from setup to final analysis.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylglyoxal monohydrate (1.0 eq, 10.0 mmol, 1.52 g) and ammonium acetate (3.0 eq, 30.0 mmol, 2.31 g).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.

-

Aldehyde Addition: To the stirring solution, add ethyl glyoxylate (1.2 eq, 12.0 mmol, ~2.4 mL of a 50% solution in toluene) dropwise via syringe.

-

Heating: Heat the reaction mixture to a gentle reflux (oil bath temperature of approximately 120-125 °C).

-

Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the consumption of the phenylglyoxal starting material.

-

Work-up: Once the reaction is complete, allow the dark mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10:1 and gradually increasing polarity to 3:1) to afford the pure product.

Results and Troubleshooting

The protocol is robust, but variations in reagent quality or reaction conditions can impact the outcome.

Expected Results

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Physical Form | M.P. (°C) |

| 1 | Glacial Acetic Acid | 120 °C | 5 | 65-75% | Off-white solid | 175-178 |

| 2 | Ethanol | 80 °C (Reflux) | 12 | 40-50% | Off-white solid | 175-178 |

Note: Yields are based on purified, isolated product. Using acetic acid as the solvent generally provides higher yields and shorter reaction times compared to neutral solvents like ethanol.[1][6]

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.8 (br s, 1H, NH), 8.0-7.2 (m, 6H, Ar-H & imidazole C5-H), 4.35 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 161.0, 140.5, 137.0, 132.1, 129.0, 128.5, 127.8, 125.5, 118.0, 61.0, 14.5.

-

Mass Spec (ESI+): m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977; found: 217.0975.

-

IR (KBr, cm⁻¹): 3250 (N-H stretch), 1715 (C=O ester stretch), 1605, 1480 (C=C, C=N stretch).[7]

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; impure reagents; insufficient heating. | Extend reaction time and confirm completion by TLC. Ensure reagents are dry and of high purity. Verify the internal reaction temperature.[8] |

| Multiple Spots on TLC | Formation of side products (e.g., self-condensation of aldehydes). | Ensure slow, controlled addition of ethyl glyoxylate. Optimize temperature; excessively high temperatures can promote side reactions. |

| Purification Difficulty | Co-elution of impurities; product streaking on the silica column. | Use a shallower gradient for column chromatography. If the product is acidic, adding 0.5% acetic acid to the eluent can improve peak shape. |

| Dark, Tar-like Product | Polymerization or degradation, often due to excessive heat or reaction time. | Reduce reaction temperature slightly (e.g., 110 °C) and monitor closely by TLC to stop the reaction immediately upon consumption of starting material. |

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for synthesizing ethyl 4(5)-phenyl-1H-imidazole-2-carboxylate. By leveraging the principles of the Debus-Radziszewski multicomponent reaction, this method offers an efficient, straightforward route to a valuable heterocyclic building block from simple aldehyde precursors. The detailed mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this chemistry for applications in pharmaceutical development and organic synthesis.

References

-

Van Leusen, A. M., et al. (1977). Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]

-

Kadu, V. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11, 23432-23439. Available at: [Link]

-

Shaaban, M. R., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1109. Available at: [Link]

-

Roy, K., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

-

Chakraborti, A. K., et al. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 16, 3918-3930. Available at: [Link]

-

Kumar, A., et al. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation. The Journal of Organic Chemistry, 81(12), 5028–5037. Available at: [Link]

-

Reddy, C. R., et al. (2013). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters, 15(24), 6246–6249. Available at: [Link]

-

Bon, R. S., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(8), 3091–3099. Available at: [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Cavaleiro, J. A. S., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4065. Available at: [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]

-

Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(9), 7861–7882. Available at: [Link]

-

Boukattaya, F., et al. (2015). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 7(4), 131-138. Available at: [Link]

-

Zhang, J., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2013). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 3, 1083-1087. Available at: [Link]

-

Wang, X., et al. (2020). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Yan, Y-K., et al. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Acta Crystallographica Section E, 67(Pt 5), o996. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Cyclization Strategies for Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Scaffold Diversification in Drug Discovery

Executive Summary & Strategic Significance

Ethyl 5-phenyl-1H-imidazole-2-carboxylate represents a "privileged structure" in medicinal chemistry. Its value lies not merely in the imidazole core—a proven pharmacophore in antifungals and enzyme inhibitors—but in its potential as a divergence point for fused bicyclic heterocycles.

For drug development professionals, the transformation of the C2-ester functionality into fused ring systems (specifically imidazo[1,2-d][1,2,4]triazines and imidazo[1,2-a]pyrimidines ) is a critical workflow. These scaffolds mimic purine bases, offering high affinity for adenosine receptors, kinase active sites, and benzodiazepine binding pockets.

This guide details the reagent systems required to execute these cyclizations, moving beyond simple textbook descriptions to provide field-validated protocols that ensure regiochemical control and high yields.

Core Reaction Logic & Pathway Visualization

The cyclization of ethyl 5-phenyl-1H-imidazole-2-carboxylate (Compound 1 ) generally proceeds through a hydrazide intermediate . Direct cyclization of the ester is kinetically difficult due to the stability of the imidazole ring; therefore, activation via hydrazinolysis is the industry-standard "Gateway Step."

Reaction Workflow Diagram

Figure 1: Divergent synthesis pathways from the parent ester to fused imidazo-triazine scaffolds.

Reagent System I: The Activation Step

Reagent: Hydrazine Hydrate (80% or 99%)

Role: Nucleophilic Acyl Substitution (Ester

Before any cyclization can occur, the ethoxy group must be displaced by a better nucleophile that can act as a "linker" for the second ring. Hydrazine is the reagent of choice because the resulting hydrazide (-CONHNH

Protocol A: Synthesis of 5-phenyl-1H-imidazole-2-carbohydrazide

Note: This step is robust but requires strict control of stoichiometry to prevent dimer formation.

-

Charge: In a round-bottom flask, dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Add Hydrazine Hydrate (5.0 – 10.0 eq) dropwise at room temperature.

-

Expert Insight: A large excess of hydrazine is mandatory. If near-stoichiometric amounts are used, the product hydrazide can react with unreacted ester to form a symmetrical dimer (R-CO-NH-NH-CO-R), which is an insoluble dead-end byproduct.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar than the ester. -

Isolation: Cool to

C. The hydrazide typically precipitates as a white/off-white solid. -

Purification: Filter the solid. Wash with cold ethanol (

) and diethyl ether (-

Yield Expectation: 85–95%.

-

Characterization: IR will show a shift in carbonyl stretch (approx. 1650 cm

for amide vs 1720 cm

-

Reagent System II: Cyclization via One-Carbon Donors

Reagent: Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate

Role: Cyclocondensation to form the 1,2,4-triazine ring.

This reaction closes the ring between the hydrazide

Protocol B: Synthesis of Imidazo[1,2-d][1,2,4]triazin-5(6H)-ones

-

Suspension: Suspend the Hydrazide intermediate (from Protocol A) in Triethyl Orthoformate (TEOF). TEOF acts as both reagent and solvent. Use ~5–8 mL per gram of hydrazide.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or concentrated H

SO-

Mechanistic Note: Acid catalysis activates the orthoester, facilitating the initial formation of the imidate intermediate.

-

-

Reaction: Reflux for 6–12 hours. The suspension usually clears as the reaction proceeds, then the product may precipitate.

-

Work-up: Cool the mixture. If solid precipitates, filter and wash with hexanes. If no precipitate forms, remove excess TEOF under reduced pressure and triturate the residue with Et

O/Hexane. -

Validation:

-

NMR: Look for the disappearance of hydrazide NH protons and the appearance of a new singlet (CH) from the orthoformate incorporation (typically

8.5–9.5 ppm).

-

Reagent System III: Thiolation-Cyclization

Reagent: Carbon Disulfide (CS ) + Potassium Hydroxide (KOH)

Role: Formation of Thione-substituted scaffolds.

This system introduces a sulfur atom into the fused ring, yielding a thione (C=S) moiety. This is highly valuable for subsequent functionalization (e.g., S-alkylation) to create novel antagonists.

Protocol C: Synthesis of Imidazo[1,2-d][1,2,4]triazine-5(6H)-thiones

-

Dissolution: Dissolve Hydrazide intermediate (1.0 eq) in Ethanol (20 mL/g) containing KOH (1.5 eq).

-

Addition: Add Carbon Disulfide (CS

) (excess, ~3–5 eq) slowly. Caution: CS -

Reflux: Heat to reflux for 8–12 hours. Evolution of H

S gas (rotten egg smell) indicates cyclization is occurring. -

Acidification: Cool the reaction and dilute with water. Acidify carefully with 1N HCl to pH 3–4.

-

Isolation: The thione product will precipitate as a yellow solid. Filter, wash with water, and dry.[1][2][3]

Data Summary & Troubleshooting

| Parameter | Hydrazinolysis (Step 1) | Orthoester Cyclization (Step 2A) | CS |

| Primary Reagent | Hydrazine Hydrate (excess) | Triethyl Orthoformate | Carbon Disulfide / KOH |

| Solvent | Ethanol (Abs.) | TEOF (Neat) | Ethanol |

| Temp/Time | Reflux / 4–6 h | Reflux / 6–12 h | Reflux / 8–12 h |

| Critical Failure | Dimer formation (insufficient hydrazine) | Incomplete ring closure (wet reagents) | N-alkylation instead of cyclization |

| Key Indicator | Precipitate formation upon cooling | Dissolution then re-precipitation | H |

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Hydrazide).

-

Cause: Old hydrazine hydrate (polymerized or oxidized).

-

Fix: Use fresh hydrazine monohydrate (98%+).

-

-

Issue: Product is gummy/oily in Step 2.

-

Cause: Residual solvent or incomplete cyclization.

-

Fix: Triturate with cold diethyl ether. If that fails, recrystallize from DMF/Water.

-

-

Issue: Regioselectivity concerns.

-

Insight: The 5-phenyl group provides steric bulk. Cyclization preferentially occurs at the less hindered nitrogen if tautomerism allows, but in 2-substituted imidazoles, the geometry strongly favors the [1,2-d] fusion.

-

References

-

Paul, R., et al. (1985). "Imidazo[1,5-d][1,2,4]triazines as Potential Antiasthma Agents." Journal of Medicinal Chemistry.

- Context: Establishes the foundational chemistry for cyclizing imidazole-carboxyl

- Abdel-Rahman, R. M. (2001). "Synthesis of some new fluorine bearing trisubstituted 1,2,4-triazines as potential biological agents." Farmaco. Context: Provides detailed conditions for the hydrazide-to-triazine conversion using CS2 and orthoesters.

-

Aggarwal, R., et al. (2011). "One-pot synthesis of 1,2,4-triazines." Arkivoc.

- Context: Validates the reaction mechanisms and solvent effects for triazine ring closure.

-

Standard Protocol Validation: Organic Syntheses, Coll. Vol. 5, p. 1070 (for general hydrazide formation principles).

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (Hydrazine, CS2) and should be performed under strict safety guidelines including the use of fume hoods and PPE.

Sources

Application Note: Hydrolysis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate to 5-phenyl-1H-imidazole-2-carboxylic acid

[1]

Abstract

This application note details a robust protocol for the hydrolysis of ethyl 5-phenyl-1H-imidazole-2-carboxylate to its corresponding free acid, 5-phenyl-1H-imidazole-2-carboxylic acid .[1] While ester hydrolysis is a standard transformation, imidazole-2-carboxylic acids possess a specific instability: they are prone to thermal decarboxylation to the corresponding imidazole (in this case, 4-phenyl-1H-imidazole).[1] This protocol prioritizes mild reaction conditions and a controlled workup strategy to isolate the zwitterionic product in high purity without degradation.[2]

Chemical Context & Mechanism

The substrate contains an imidazole ring, which is amphoteric (capable of acting as both an acid and a base). The target product exists as a zwitterion at neutral pH.[2]

-

Reaction Type: Nucleophilic Acyl Substitution (Saponification).[1][2]

-

Critical Challenge: Decarboxylation. The carboxylic acid at the C2 position of the imidazole ring is electronically connected to the imine nitrogen.[2] Upon protonation or heating, the carboxylate can facilitate loss of CO₂ to generate the stable imidazole core.[2]

-

Solubility Profile: The ethyl ester is lipophilic.[1][2] The intermediate carboxylate salt is water-soluble.[1][2] The final free acid is likely sparingly soluble in water at its isoelectric point (pI ~3.5–5.0).[2]

Reaction Scheme

Figure 1: Reaction pathway highlighting the critical decarboxylation risk (red dashed line) if thermal control is lost.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Temperature | Room Temp (20-25°C) | Heating (>50°C) significantly increases the rate of decarboxylation.[1] |

| Base Selection | LiOH or NaOH | LiOH is often preferred for solubility in THF/Water mixtures, but NaOH is acceptable.[1][2] |

| Solvent System | THF : Water (1:1) | THF solubilizes the phenyl-substituted ester; water is required for hydrolysis and to dissolve the base.[1][2] |

| Workup pH | pH 3.0 – 4.0 | The product precipitates at its isoelectric point.[1][2] Too acidic (pH < 1) forms the soluble imidazolium salt; too basic (pH > 7) keeps it as the carboxylate.[2] |

| Drying | Vacuum at <40°C | Avoid oven drying.[1][2] Lyophilization is the safest method to remove residual water.[2] |

Detailed Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)

-

Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water

-

Acid: 1M Hydrochloric Acid (HCl)[1]

Procedure

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate (e.g., 1.0 g, 4.6 mmol) in THF (10 mL).

-

Prepare a solution of LiOH[1][2]·H₂O (580 mg, 13.8 mmol, 3.0 equiv) in Water (10 mL).[1]

-

Add the aqueous base solution dropwise to the THF solution at room temperature. The mixture may become slightly cloudy initially but should clarify or form a fine suspension.[2]

Step 2: Hydrolysis

-

Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

-

Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS.[1][2]

Step 3: Workup & Isolation (The "Cold" Protocol)

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove the THF. Do not evaporate to dryness; leave the aqueous phase.[2]

-

Filtration (Optional): If any insoluble unreacted ester remains, filter the aqueous solution through a Celite pad.

-

Cooling: Place the aqueous carboxylate solution in an ice bath (0–5°C) .

-

Acidification: Slowly add 1M HCl dropwise with stirring. Monitor pH continuously.

-

Collection: Stir at 0°C for 30 minutes to maximize precipitation. Filter the solid using a sintered glass funnel or Buchner funnel.[2]

-

Washing: Wash the filter cake with:

Step 4: Drying

-

Dry the solid in a vacuum desiccator over P₂O₅ or by lyophilization.

-

Warning: Do not use a hot air oven.[2]

-

Workup Decision Tree[1][2]

Figure 2: Logic flow for isolation of the zwitterionic acid.

Analytical Validation

Upon isolation, the product should be characterized to confirm structure and absence of the decarboxylated byproduct.[2]

| Technique | Expected Result | Notes |

| Appearance | White to off-white powder | Decarboxylated product often oils out or has lower MP.[1] |

| LC-MS | [M+H]⁺ = 189.06 | [M-H]⁻ = 187.05 is often more sensitive for carboxylic acids.[1] |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~12.5 (br s, 1H, NH)δ ~7.7 (s, 1H, Imidazole C4-H)δ ~7.8-7.3 (m, 5H, Phenyl) | The absence of the ethyl quartet (~4.2 ppm) confirms hydrolysis. The presence of the C4-H singlet confirms the ring is intact.[1][2] |

| Melting Point | > 160°C (dec) | Expect decomposition (browning/gas evolution) upon melting.[1] |

Troubleshooting Note: If the NMR shows a singlet at δ ~7.7 and another at δ ~7.2 (integrating 1:1) or a broad singlet integrating to 2H in the aromatic region (excluding phenyl), decarboxylation has occurred (forming 4-phenylimidazole).

References

-

General Stability of Imidazole-2-Carboxylic Acids

-

Analogous Hydrolysis Procedures

-

Decarboxylation Mechanism

Sources

- 1. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 4. Decarboxylation [organic-chemistry.org]

- 5. academic.oup.com [academic.oup.com]

Application Note: Strategic Utilization of Ethyl 5-phenyl-1H-imidazole-2-carboxylate in Pharmaceutical Synthesis

[1][2]

Executive Summary

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 15297-92-4) represents a "privileged scaffold" in medicinal chemistry, offering a versatile bifunctional core for the synthesis of bioactive molecules.[1][2] Its structural utility lies in the orthogonality of its reactive centers: the electrophilic ethyl ester at C2, the nucleophilic N-H at N1, and the potential for electrophilic aromatic substitution on the phenyl ring.[2][3]

This guide details the strategic application of this intermediate in three high-value workflows:

-

Regioselective N-Alkylation for Angiotensin II Receptor Antagonist (Sartan) analogues.

-

Heterocyclic Transformation to 1,2,4-Oxadiazoles (Bioisosteres).

-

Peptidomimetic Synthesis via Hydrolysis and Amide Coupling.

Chemical Profile & Stability[1][2][4][5]

Understanding the tautomeric nature of the imidazole ring is critical for reaction planning.[2][3] In solution, the 4-phenyl and 5-phenyl forms exist in equilibrium.[1][2] Functionalization at the nitrogen "locks" the tautomer, determining the final regiochemistry (1,4- vs. 1,5-disubstitution).[2][3]

| Property | Specification | Application Note |

| CAS Number | 15297-92-4 | - |

| Molecular Formula | C₁₂H₁₂N₂O₂ | - |

| Molecular Weight | 216.24 g/mol | - |

| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere.[1][2] |

| pKa (Imidazolium) | ~6.0 - 7.0 | Protonation occurs at N3; N1-H is weakly acidic (pKa ~14).[1][2] |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility; requires polar organic solvents.[2][3] |

| Tautomerism | 4-Ph ⇌ 5-Ph | Alkylation typically favors the less sterically hindered N1 (yielding 1-alkyl-4-phenyl), unless directed.[1][2] |

Core Application 1: Regioselective N-Alkylation (Sartan-like Scaffolds)

Rationale

The N-alkylation of imidazole-5-carboxylates is a foundational step in the synthesis of "Sartan" class antihypertensives (e.g., Olmesartan).[1][2] The challenge lies in controlling regioselectivity.[3] Steric hindrance from the phenyl group at C5 (or C4 in the tautomer) generally directs alkylation to the distal nitrogen, favoring the 1-alkyl-4-phenyl isomer.[1][2] However, specific conditions can be tuned to access the 1-alkyl-5-phenyl isomer, which is often required for receptor binding pockets.[1][2]

Experimental Protocol: General N-Alkylation

Objective: Synthesis of Ethyl 1-benzyl-4-phenyl-1H-imidazole-2-carboxylate.

Reagents:

Workflow:

-

Dissolution: Charge a round-bottom flask with Ethyl 5-phenyl-1H-imidazole-2-carboxylate and anhydrous DMF. Stir under

atmosphere at room temperature (RT). -

Deprotonation: Add

in a single portion. Stir for 30 minutes to ensure formation of the imidazolide anion. -

Addition: Dropwise add Benzyl Bromide over 10 minutes.

-

Reaction: Heat to 60°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.[3]

-

Work-up: Cool to RT. Pour into ice-water (50 volumes). The product often precipitates.[1][3]

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[2][3] Recrystallize from Ethanol/Hexane.[1][3]

Regiochemistry Check:

-

1H NMR Diagnostic: The proton at C5 (in the 1,4-isomer) typically appears as a sharp singlet around

7.5–7.8 ppm.[2] NOE (Nuclear Overhauser Effect) studies between the N-benzyl methylene protons and the imidazole C5-H or Phenyl protons are required to definitively assign the 1,4 vs 1,5 isomer.[2][3]

Core Application 2: Transformation to 1,2,4-Oxadiazoles[2][3]

Rationale

The ester group at C2 is a gateway to heterocyclic bioisosteres.[1][3] Converting the ester to a 1,2,4-oxadiazole improves metabolic stability and lipophilicity, a common tactic in kinase inhibitor design (e.g., EGFR inhibitors).[2][3]

Experimental Protocol: One-Pot Synthesis via Hydrazide

Objective: Synthesis of 5-substituted-3-(5-phenyl-1H-imidazol-2-yl)-1,2,4-oxadiazole.

Workflow:

-

Hydrazinolysis:

-

Oxadiazole Ring Closure:

-

Suspend the Acyl Hydrazide (1.0 equiv) in Toluene or POCl3 (for acid coupling).[2]

-

Method A (Acid Chloride): Add R-COCl (1.1 equiv) and Pyridine.[1][2] Reflux.

-

Method B (Carboxylic Acid): Add R-COOH (1.0 equiv), T3P (Propylphosphonic anhydride), and DIPEA in DMF.[2][3] Heat to 80°C.

-

Expert Insight: T3P is preferred for milder cyclodehydration, avoiding the harsh conditions of POCl3 which might chlorinate the imidazole ring.[2][3]

-

Synthetic Pathway Visualization[1][3]

The following diagram illustrates the divergent utility of the scaffold, mapping the transformation from the raw intermediate to three distinct drug discovery classes.

Figure 1: Divergent synthetic pathways from Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP or GLP campaigns, the following specification limits are recommended.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% (Area %) |

| Identity | 1H NMR (DMSO-d6) | Conforms to structure; verify ethyl group (q, t) and phenyl region.[1][2] |

| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w (Critical for N-alkylation) |

| Residual Solvents | GC-Headspace | Ethanol ≤ 5000 ppm; Toluene ≤ 890 ppm |

| Loss on Drying | Gravimetric | ≤ 1.0% |

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).[1][2] Not classified as a PBT or vPvB substance.[1][3]

-

Handling: Use in a fume hood.[1][2][3] The ester is stable at room temperature but should be protected from moisture to prevent slow hydrolysis to the acid.[1][3]

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester), and reducing agents.[2][3]

References

-

Imidazo[1,2-a]pyrazine Synthesis

- Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modul

-

Source: [2]

-

Olmesartan Intermediate Synthesis (N-Alkylation Protocol)

-

Oxadiazole Synthesis from Imidazoles

-

General Reactivity of Imidazole Carboxylates

- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxyl

-

Source:

Application Note: Strategic N-Alkylation of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

This Application Note is structured to guide researchers through the nuanced N-alkylation of ethyl 5-phenyl-1H-imidazole-2-carboxylate . Unlike simple imidazoles, this substrate presents specific regiochemical challenges due to the interplay between the C2-ester and the C4/5-phenyl group.

Abstract

N-alkylation of ethyl 5-phenyl-1H-imidazole-2-carboxylate is a pivotal step in synthesizing angiotensin II receptor antagonists and novel kinase inhibitors. However, the reaction is complicated by annular tautomerism, leading to a mixture of 1,4-disubstituted (distal) and 1,5-disubstituted (proximal) regioisomers. This guide provides an optimized protocol using mild carbonate bases to maximize yield, details the mechanistic drivers of regioselectivity, and establishes a self-validating NMR method for isomer differentiation.

Scientific Foundation & Mechanism

The Substrate Challenge: Tautomerism & Regiochemistry

The starting material, ethyl 5-phenyl-1H-imidazole-2-carboxylate, exists in solution as a rapid equilibrium between two tautomers. Upon deprotonation, a resonance-stabilized imidazolide anion is formed. The incoming electrophile (

-

N1 Attack (Distal): Occurs at the nitrogen furthest from the phenyl ring.

-

Product: Ethyl 1-alkyl-4-phenyl-1H-imidazole-2-carboxylate.

-

Driver: Sterically favored; generally the major product (>80%).

-

-

N3 Attack (Proximal): Occurs at the nitrogen adjacent to the phenyl ring.

-

Product: Ethyl 1-alkyl-5-phenyl-1H-imidazole-2-carboxylate.

-

Driver: Sterically hindered; typically the minor product unless specific directing groups are used.

-

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on steric and electronic factors.

Figure 1: Reaction pathway showing the divergence into 1,4- and 1,5-regioisomers based on steric hindrance from the phenyl group.

Experimental Protocols

Method A: Mild Base-Mediated Alkylation (Recommended)

This method utilizes Cesium Carbonate (

Reagents:

-

Substrate: Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

-

Base:

(1.5 equiv) or -

Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with the imidazole substrate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure anion formation.-

Note: The C2-ester increases the acidity of the NH (pKa ~10-11), making carbonate bases sufficient.

-

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at RT. Monitor by TLC or LCMS.

-

Reactive Electrophiles (MeI, BnBr): Complete in 2–4 hours at RT.

-

Unreactive Electrophiles (Alkyl chlorides): Heat to 60°C for 4–12 hours.

-

-

Workup: Dilute the mixture with EtOAc and wash 3x with water (to remove DMF) and 1x with brine. Dry over

, filter, and concentrate. -

Purification: The crude residue will contain a mixture of isomers (typically 4:1 to 10:1 favoring the 1,4-isomer). Separate via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The 1,5-isomer (minor) usually elutes first (less polar due to shielding of the N-lone pair) or very close to the major isomer depending on the alkyl chain.

Method B: Mitsunobu Alkylation (For Alcohol Electrophiles)

If the alkyl group is derived from a primary/secondary alcohol, the Mitsunobu reaction offers mild conditions, though steric selectivity remains similar.

Protocol:

-

Dissolve imidazole (1.0 equiv), Alcohol (

, 1.2 equiv), and -

Cool to 0°C.

-

Add DIAD or DEAD (1.5 equiv) dropwise.

-

Warm to RT and stir overnight.

Self-Validating Characterization: Distinguishing Isomers

Correctly assigning the regioisomers is critical. Do not rely solely on elution order. Use the following NMR logic to validate your structure.

1H NMR Diagnostic Signals

| Feature | 1,4-Isomer (Major) | 1,5-Isomer (Minor) |

| Structure | Alkyl group is distal to Phenyl. | Alkyl group is proximal (next) to Phenyl. |

| Ring Proton ( | Appears as a singlet. Often shifts slightly downfield due to lack of shielding from Ph. | Appears as a singlet.[1] May show NOE with the Phenyl group. |

| Standard chemical shift. | often shielded (upfield) or broadened due to steric clash with the adjacent Phenyl ring. | |

| NOE Correlation (Definitive) | Strong NOE between | Strong NOE between |

NOE Validation Diagram

The following diagram demonstrates the specific nuclear interactions used to confirm identity.

Figure 2: NOE correlations. In the 1,4-isomer, the N-alkyl group is close to the imidazole proton. In the 1,5-isomer, it is close to the phenyl ring protons.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Substrate acidity / Sterics | Switch to |

| Ester Hydrolysis | Wet solvent / Hydroxide formation | Ensure DMF is anhydrous. Avoid strong aqueous bases (NaOH/KOH). Use carbonate bases.[2][3] |

| Inseparable Isomers | Similar polarity | Change solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). Try crystallization: the 1,4-isomer is often more crystalline due to symmetry/packing. |

| Wrong Isomer Required | Thermodynamic preference | If you specifically need the 1,5-isomer , direct alkylation is inefficient. Consider de novo synthesis using ethyl isocyanoacetate and the appropriate imidoyl chloride [1]. |

References

-

Regioselective Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

- Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids.

- Source:Molecules (via PMC), 2021.

- Context: Describes the difficulty of accessing the 1,5-isomer via alkylation and offers a cyclization altern

-

General Imidazole Alkylation & Regioselectivity

-

Base Effects on Alkylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. psychosocial.com [psychosocial.com]

- 3. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Chemo-selective Catalytic Hydrogenation of Phenyl-Imidazole Esters

Application Note & Protocol Guide

Executive Summary

This guide addresses the catalytic hydrogenation of phenyl-imidazole esters , a structural class frequent in kinase inhibitors (e.g., p38 MAP kinase) and angiotensin II receptor antagonists. The term "phenyl-imidazole ester" encompasses two distinct synthetic challenges:

-

Benzyl Esters (Protecting Groups): Removal of a benzyl group (hydrogenolysis) to reveal the free imidazole-carboxylic acid.

-

Phenyl-Substituted Imidazoles: Reduction of functional groups (e.g., nitro, alkene) attached to a phenyl ring on the imidazole core, without saturating the aromatic systems.

The Core Challenge: The imidazole ring is a basic nitrogen heterocycle (

Critical Mechanistic Insight: The "Imidazole Poisoning" Effect

Understanding the interaction between the substrate and the catalyst is prerequisite to success.

-

The Mechanism: In neutral solvents (MeOH, EtOH), the imidazole nitrogen (

hybridized) binds to the active sites of Palladium (Pd) or Platinum (Pt). This competitive adsorption blocks the activation of -

The Solution (Protonation): Conducting the reaction in acidic media (Acetic Acid or HCl-spiked alcohol) protonates the imidazole nitrogen. The resulting imidazolium ion does not bind effectively to the metal surface, restoring catalytic turnover.

Visualization: Catalyst Poisoning vs. Activation

Figure 1: Mechanism of Pd/C poisoning by neutral imidazoles and reactivation via protonation.

Experimental Protocols

Protocol A: Selective Hydrogenolysis of Benzyl Esters (Deprotection)

Objective: Cleave a benzyl ester (-COOBn) to a carboxylic acid (-COOH) without reducing the imidazole ring.

Reagents:

-

Substrate: Benzyl imidazole-carboxylate derivative.

-

Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent high-surface area).

-

Solvent: Methanol (HPLC grade).

-

Additive: 1.0 M HCl (aq) or Glacial Acetic Acid.

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the benzyl ester in 10 mL of Methanol.

-

Checkpoint: If the substrate contains a basic imidazole, add 1.1 equivalents of 1M HCl or use 10% Acetic Acid/MeOH as the solvent. This prevents catalyst poisoning.[1]

-

-

Inerting: Place the flask under vacuum and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 50 mg for 500 mg substrate). Caution: Pd/C is pyrophoric; add under

flow or as a water slurry. -

Hydrogenation:

-

Standard: Equip a hydrogen balloon (1 atm). Purge the headspace 3 times.

-

Stubborn Substrates: Use a Parr shaker at 30-50 psi.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–12 hours.

-

Monitoring: Check TLC or LCMS. Look for the disappearance of the benzyl peak and the formation of the acid (often more polar).

-

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[2] Concentrate the filtrate.

-

Note: If HCl was used, the product will be the hydrochloride salt.

-

Protocol B: Nitro-Reduction on Phenyl-Imidazole Scaffolds

Objective: Reduce a nitro group (

Reagents:

-

Catalyst: 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C.

-

Why Pt? Platinum is less prone to poisoning by nitrogen heterocycles than Palladium and is highly selective for nitro groups.

-

-

Solvent: Ethanol or Ethyl Acetate.[2]

Procedure:

-

Dissolve 1.0 mmol nitro-phenyl imidazole in 15 mL Ethanol.

-

Add 5 wt% Pt/C.

-

Hydrogenate at 1 atm (balloon) or 30 psi.

-

Monitor via LCMS (Mass shift: -30 amu for

, i.e., -32 O + 2 H). -

Filter and concentrate.

Protocol C: Transfer Hydrogenation (The "Safe" Alternative)

Objective: Mild deprotection or reduction without

Reagents:

-

Hydrogen Donor: Ammonium Formate (

) or 1,4-Cyclohexadiene. -

Catalyst: 10% Pd/C.[2]

-

Solvent: Methanol (dry).[2]

Procedure:

-

Dissolve substrate in Methanol (0.1 M concentration).

-

Add 10% Pd/C (10-20 wt%).

-

Add Ammonium Formate (5–10 equivalents).

-

Heat: Reflux (

) for 1–4 hours.-

Observation: Evolution of

gas indicates reaction progress.

-

-

Cool, filter through Celite, and concentrate.

Decision Matrix & Troubleshooting

Workflow Decision Tree

Use this logic flow to select the correct condition for your specific phenyl-imidazole ester.

Figure 2: Decision matrix for selecting catalyst and conditions based on structural requirements.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst Poisoning by Imidazole | Add 1-2 eq. Acetic Acid or HCl. Switch to Pearlman's Catalyst ( |

| Slow Reaction (<50% Conv.) | Low | Switch from balloon to Parr shaker (40 psi). Increase stirring speed >800 rpm. |

| Over-Reduction | Saturation of Phenyl/Imidazole ring | Reduce pressure to 1 atm. Stop reaction immediately upon consumption of SM. Avoid Rh or Ru catalysts. |

| Dehalogenation | Loss of Cl/Br/I on phenyl ring | Use Sulfided Pt/C or add 0.1 eq. |

| Ester Transesterification | Solvent interaction (e.g., OMe exchange) | Use the alcohol corresponding to the ester (e.g., EtOH for ethyl esters) or use inert solvents like EtOAc or THF. |

References

-

Jones, W. H., et al. "The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole."[3] Annals of the New York Academy of Sciences, 214: 150-157. Retrieved from [Link]

-